The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol can be achieved through several methods:
The molecular formula of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol is C₆H₈N₂O. The structure features a fused bicyclic system comprising a pyrrole ring (five-membered) and an imidazole ring (five-membered with two nitrogen atoms). The compound exhibits monoclinic symmetry with specific crystallographic data available from studies conducted at low temperatures .
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol can participate in various chemical reactions:
These reactions are often facilitated by using catalysts or specific reagents to improve yield and selectivity.
The mechanism of action of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol primarily revolves around its interaction with biological targets such as proteins involved in signaling pathways. Studies have indicated that it may act as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis—a form of programmed cell death implicated in various diseases including cancer and neurodegenerative disorders .
The binding affinity and interaction dynamics can be elucidated through molecular docking studies that reveal how the compound fits into the allosteric pocket of target proteins.
Relevant data regarding these properties can be found in chemical databases like PubChem and Sigma-Aldrich .
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol has several promising applications:
The fused pyrroloimidazole scaffold presents significant synthetic challenges due to its dual heterocyclic structure and potential stereogenic centers. Recent methodological innovations have enhanced access to 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol and its derivatives, balancing efficiency with functional group compatibility.
Ni-Al bimetallic systems catalyze the enantioselective intramolecular cyclization of N-alkenyl-substituted imidazoles into pyrrolo[1,2-a]imidazoles bearing β-stereocenters. This method employs SPO (phosphine-sulfonate) chiral ligands for stereocontrol, achieving cyclization under mild conditions. The reaction proceeds via selective alkene insertion into the Ni–C bond, followed by reductive elimination to form the fused bicyclic system. This strategy accommodates diverse alkenyl tether lengths, enabling access to both five- and six-membered fused rings. The catalytic efficiency stems from the synergistic effect between the nickel center (facilitating C–C bond formation) and the aluminum co-catalyst (activating the imidazole nitrogen) [5].
A high-yielding, one-pot synthesis utilizes phenacyl azides and L-proline derivatives. Initial [3+2] cycloaddition forms a triazoline intermediate, which undergoes spontaneous denitrogenation and oxidative aromatization under thermal conditions (refluxing toluene). This cascade sequence efficiently constructs the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core with broad substituent tolerance on the phenacyl component (aryl, heteroaryl, alkyl). Yields typically exceed 80%, with the oxidative step occurring without added oxidants due to in situ generation of reactive species. The method is particularly valuable for synthesizing 3-aryl-substituted derivatives relevant to biological screening [5].
Conventional condensation of 5-methoxy-3,4-dihydro-2H-pyrrole (1) with 2-amino-1-arylethanones (2a–e) suffers from prolonged reaction times and moderate yields. Microwave irradiation dramatically accelerates this process, enabling cyclocondensation within minutes instead of hours. The reaction proceeds via nucleophilic attack of the enamine moiety on the carbonyl carbon, followed by dehydration and ring closure. This approach delivers 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles in high purity and yield (>75%), minimizing side products. The protocol is scalable and compatible with electron-donating and electron-withdrawing aryl groups on the phenacyl moiety [5] [3].
Table 1: Key Cyclization Strategies for Pyrrolo[1,2-a]imidazole Core Assembly
Method | Key Reagents/Conditions | Product Scope | Yield Range | Advantages |
---|---|---|---|---|
Ni-Al Catalyzed Cyclization | Ni-Al/SPO ligand, Mild temperatures | β-Stereocenters, Fused rings | 60-85% | Enantioselectivity, Functional tolerance |
[3+2] Cycloaddition/Aromatization | Phenacyl azides, L-Proline, Refluxing PhMe | 3-Aryl derivatives | 80-95% | One-pot, No external oxidant |
Microwave Cyclocondensation | Aminopyrroline, Halocarbonyl, MW irradiation | 3-Aryl-6,7-dihydro derivatives | 75-90% | Rapid, Scalable, High purity |
Access to enantiomerically pure derivatives employs chiral auxiliaries or catalysts early in the synthesis. A prominent route starts with (S)-4-hydroxypyrrolidin-2-one (19a). Sequential protection (silylation), conversion to cyclic imidate 20, and amination with aminoacetaldehyde dimethyl acetal (15b) yields amidine 21. Acid-mediated cyclization of 21 delivers (S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol (22) with high enantiomeric excess (>95%). The chirality of the lactam precursor dictates the stereochemistry at C6 of the fused system. SPO ligands in Ni-catalyzed cyclizations (Section 1.1.1) offer a catalytic asymmetric alternative, though applications to the specific 7-ol derivative remain under exploration [5] [2].
Saturated pyrroloimidazolones (e.g., perhydro derivatives) are accessed via stereoselective hydrogenation of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core. Adams catalyst (PtO₂) under hydrogen atmosphere achieves syn-hydrogenation across the Δ⁶ double bond. The reaction proceeds with modest diastereoselectivity (typically 3:1 dr), favoring the cis-fused octahydro product. Diastereocontrol is influenced by existing stereocenters (e.g., at C6/C7) and substituent bulk. This method is crucial for synthesizing analogs like dimiracetam, a nootropic agent, and adrenergic receptor agonists featuring saturated scaffolds [5].
Table 2: Stereoselective Approaches to Pyrroloimidazole Derivatives
Target Molecule | Strategy | Key Steps/Reagents | Stereochemical Outcome |
---|---|---|---|
(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol | Chiral Pool Synthesis | Silylation of (S)-4-hydroxypyrrolidin-2-one → Imidate → Amination → Cyclization | Enantiopure (S)-configuration at C6 |
cis-Octahydropyrrolo[1,2-a]imidazole | Catalytic Hydrogenation | H₂, PtO₂ (Adams catalyst), Ethanol/Acetic acid | cis-Fusion, ~3:1 dr |
β-Stereocenters in Dihydro Derivatives | Ni-Al/SPO Catalyzed Cyclization | Intramolecular cyclization of N-alkenyl imidazoles | Enantioselectivity up to 90% ee |
Replacing batch processes with continuous flow significantly enhances sustainability. A ruthenium(III) polyvinylpyridine complex (Ru(III)-P4VP) immobilized in a PDMS microreactor catalyzes the visible-light-driven annulation of L-proline (32а) with α-azidochalcones (36a–r). The mechanism involves Ru-catalyzed decarboxylation of proline generating an enamine radical, which adds to the azidochalcone. Subsequent cyclization and aromatization yield 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles (37a–r). This flow system delivers near-quantitative yields (>95%) within minutes, minimizes catalyst loading (reusable catalyst bed), reduces solvent consumption, and eliminates batch safety concerns associated with diazo intermediates. Energy efficiency is vastly superior to thermal batch methods [5].
Ball milling enables solvent-free construction of pyrrolo[1,2-a]imidazoles. Equimolar mixtures of 1,2-dicarbonyl compounds, ammonium acetate, and L-proline are subjected to high-energy ball milling. The mechanical force facilitates imine formation, enamine nucleophilic attack, and dehydrative cyclization directly in the solid state. This approach achieves high atom economy, eliminates toxic solvents (e.g., DMF, toluene), and reduces reaction times from hours to 30-60 minutes. Yields (70-85%) are comparable to or better than solution-phase methods. The technique is particularly effective for synthesizing 3-hydroxy derivatives (33h–k) when using 3-hydroxy-L-proline, minimizing epimerization risks associated with solution heating [5].
Structures of Key Pyrrolo[1,2-a]imidazole Derivatives
1. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol (CAS 112513-79-8)Structure: Base scaffold with OH at C72. (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-olStructure: Base scaffold with OH at C6 (S-configuration)3. 3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (e.g., 3-(3,4-Dichlorophenyl) derivative)Structure: Quaternary salt with aryl at C3, Cl⁻ counterion4. DimiracetamStructure: 2-(2-Oxopyrrolidin-1-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-one5. 1,4-Diaryl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azuleneStructure: Tricyclic system from intramolecular condensation of azepine salts
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2